Desacetylravidomycin

Antibacterial Photodynamic Gram-positive

Desacetylravidomycin is a photoactivated angucycline antibiotic with a dramatic >250‑fold increase in antimicrobial potency upon light exposure, a property not observed in closely related analogs. Its unique light‑dependent mechanism makes it an irreplaceable tool for photopharmacology, targeted delivery research, and structure‑activity relationship (SAR) studies. Unlike its M analog, it lacks IL‑4 signal inhibitory activity, while the N‑oxide derivative shows reduced toxicity but also lower efficacy. This precise functional divergence means generic substitution is scientifically unsound; order this specific compound to ensure experimental validity and translational relevance.

Molecular Formula C29H31NO8
Molecular Weight 521.6 g/mol
CAS No. 88580-27-2
Cat. No. B1670280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetylravidomycin
CAS88580-27-2
SynonymsDesacetylravidomycin;  AY-26,623;  AY26,623;  Deacetylravidomycin.
Molecular FormulaC29H31NO8
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
InChIInChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1
InChIKeyZHXCTIMNNKVMJM-JSPLCZCHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Desacetylravidomycin (CAS 88580-27-2) Structural and Functional Overview


Desacetylravidomycin (also known as O-Deacetylravidomycin) is a microbial metabolite belonging to the ravidomycin/gilvocarcin/chrysomycin class of angucycline antibiotics [1]. It is produced by various Streptomyces species, notably S. ravidus, S. olivaceogriseus, and S. anandii [2]. Structurally, it is a C-glycosylated naphthoisochromene derivative featuring a benzo[d]naphtho[1,2-b]pyran-6-one aglycone core linked to a d-ravidosamine sugar moiety [3]. This compound is distinguished by its light-dependent bioactivity, where exposure to UV or visible light dramatically enhances its antibacterial and cytotoxic effects through a photoactivated [2+2] cycloaddition mechanism with DNA thymine residues [4].

Why Desacetylravidomycin Cannot Be Substituted by Generic Ravidomycin Analogs


Generic substitution among ravidomycin-class compounds is not viable due to significant, quantifiable differences in light-dependent antibacterial potency, cellular selectivity, and safety profiles. Structural variations, particularly at the C-4 and sugar moieties, drastically alter bioactivity. For instance, Desacetylravidomycin exhibits a light-dependent MIC shift exceeding two orders of magnitude against Gram-positive bacteria, a property not uniformly shared by its analogs [1]. Furthermore, the N-oxide derivative shows reduced toxicity but also diminished antibacterial activity, while the M analog demonstrates a unique and potent inhibitory effect on IL-4 signal transduction, a pathway not affected by the parent compound [2][3]. These critical functional divergences necessitate precise compound selection for research applications, making blind substitution scientifically unsound.

Quantitative Differentiation of Desacetylravidomycin Against Key Comparators


Light-Dependent Antibacterial Potency: Desacetylravidomycin vs. Dark-State Baseline

Desacetylravidomycin demonstrates a pronounced light-dependent antibacterial effect, with MIC values against Gram-positive bacteria decreasing by up to 250-fold upon light exposure [1]. This extreme photosensitivity is a defining characteristic that distinguishes it from many other antibiotic classes.

Antibacterial Photodynamic Gram-positive

Differential Cytotoxicity and Selectivity: Desacetylravidomycin vs. Novel Ravidomycin Analogs

A 2023 study systematically compared the antibacterial selectivity of Desacetylravidomycin against six newly discovered ravidomycin analogs (compounds 4-6, 9, 11, and 12) [1]. The study found that the novel analogs exhibited "greater antibacterial selectivity" compared to the parent compound, indicating that Desacetylravidomycin's broader activity profile may be less selective in certain contexts [1].

Cytotoxicity Selectivity Structure-Activity Relationship

IL-4 Signal Transduction Inhibition: Desacetylravidomycin M vs. Desacetylravidomycin

Desacetylravidomycin M, a structurally related derivative, exhibits potent and selective inhibition of the IL-4 signaling pathway, a key target in allergic and inflammatory diseases [1]. Crucially, the parent compound, Desacetylravidomycin, shows no inhibitory activity in this pathway [1].

Immunology IL-4 Signal Transduction

Comparative In Vivo Toxicity and Antitumor Efficacy: Desacetylravidomycin vs. Desacetylravidomycin N-oxide

Desacetylravidomycin N-oxide was found to possess "considerably less toxicity" than its parent compound while maintaining antitumor activity against P388 leukemia and Meth A fibrosarcoma [1]. This modified toxicity profile provides a potential avenue for improved therapeutic index.

Antitumor Toxicity In Vivo

Light-Dependent DNA Damage: Desacetylravidomycin vs. Ravidomycin

Both ravidomycin and desacetylravidomycin exhibit light-dependent DNA damage as measured by the biochemical lambda prophage induction assay, a specific test for genotoxic activity [1]. This shared mechanism underscores their class-specific photodynamic action.

DNA Damage Photobiology Mechanism of Action

Strategic Research and Development Applications for Desacetylravidomycin


Investigating Light-Activated Antimicrobial Mechanisms

Due to its dramatic light-dependent MIC shift (up to 250-fold), Desacetylravidomycin is ideally suited for studying the mechanisms of photoactivated antibiotics [1]. Its potent activity under light allows researchers to precisely control drug action, making it a valuable tool in photopharmacology and targeted antimicrobial delivery systems.

Developing Selective IL-4 Pathway Inhibitors

The stark contrast in IL-4 inhibitory activity between Desacetylravidomycin and its M analog provides a powerful comparative framework for medicinal chemists [2]. This structure-activity relationship (SAR) data is invaluable for designing and optimizing novel inhibitors targeting the IL-4 signaling pathway, which is implicated in allergic and inflammatory conditions.

Designing Low-Toxicity Antitumor Leads

The comparison of Desacetylravidomycin with its N-oxide derivative offers a clear path to improving therapeutic indices [3]. Researchers can use Desacetylravidomycin as a reference compound to evaluate modifications aimed at reducing systemic toxicity while preserving antitumor efficacy, a crucial step in preclinical lead optimization.

Comparative Studies of Ravidomycin-Class Selectivity

The documented difference in antibacterial selectivity between Desacetylravidomycin and its novel analogs provides a basis for structure-based drug design [4]. Researchers can utilize Desacetylravidomycin as a comparator to better understand the structural determinants of target specificity and off-target effects within this antibiotic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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